4-Azepan-1-ylaniline dihydrochloride

Description

BenchChem offers high-quality 4-Azepan-1-ylaniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azepan-1-ylaniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

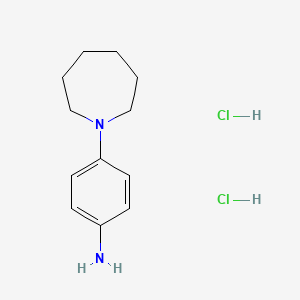

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(azepan-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h5-8H,1-4,9-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAXJEMIIZLVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Azepan-1-ylaniline dihydrochloride

The following technical guide provides an in-depth analysis of 4-Azepan-1-ylaniline dihydrochloride , a specialized building block used in the synthesis of pharmaceutical agents.

Executive Summary

4-Azepan-1-ylaniline dihydrochloride (CAS: 858343-14-3) is a bicyclic aromatic amine salt serving as a critical intermediate in medicinal chemistry. Characterized by a seven-membered azepane (homopiperidine) ring fused to an aniline scaffold, this compound functions as a lipophilic, steric bioisostere for N-phenylpiperidines and N-phenylmorpholines. It is primarily utilized in the development of kinase inhibitors, GPCR ligands (specifically Histamine H3 antagonists), and CNS-active agents where the expanded ring size offers unique hydrophobic interactions and conformational properties.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(Azepan-1-yl)aniline dihydrochloride |

| Common Synonyms | 1-(4-Aminophenyl)azepane 2HCl; 4-(Hexahydro-1H-azepin-1-yl)aniline dihydrochloride |

| CAS Number | 858343-14-3 (Dihydrochloride); 57356-18-0 (Free Base) |

| Molecular Formula | C₁₂H₁₈N₂[1][2][3] · 2HCl |

| Molecular Weight | 263.21 g/mol (Salt); 190.29 g/mol (Free Base) |

| SMILES | Cl.Cl.NC1=CC=C(N2CCCCCC2)C=C1 |

Structural Analysis & Properties

The molecule features two distinct nitrogen centers with differing electronic environments:

-

Primary Aniline Nitrogen (-NH₂): An electron-rich center (pKa ~4.0–5.0) available for acylation, reductive amination, or sulfocylation.

-

Tertiary Azepane Nitrogen: Directly conjugated to the phenyl ring. While structurally a tertiary amine, its lone pair is delocalized into the aromatic system, significantly reducing its basicity compared to aliphatic azepanes.

-

Solubility: The dihydrochloride salt exhibits high solubility in water and polar organic solvents (DMSO, Methanol), overcoming the lipophilicity of the free base.

-

Lipophilicity: The azepane ring adds significant bulk and hydrophobicity (LogP ~2.5 for free base) compared to smaller heterocycles like pyrrolidine or piperidine.

Synthesis & Manufacturing

The industrial synthesis of 4-Azepan-1-ylaniline typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (

Synthesis Pathway Visualization

Figure 1: Synthetic route from 4-fluoronitrobenzene to the dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Preparation of 1-(4-Nitrophenyl)azepane

-

Reagents: Charge a reaction vessel with 4-fluoronitrobenzene (1.0 eq), azepane (1.1 eq), and potassium carbonate (

, 1.5 eq). -

Solvent: Dissolve in anhydrous DMSO or DMF (5 vol).

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or LCMS for consumption of the fluoride precursor.

-

Workup: Cool to room temperature. Pour into ice water to precipitate the yellow solid intermediate. Filter, wash with water, and dry.[4]

Step 2: Reduction to 4-Azepan-1-ylaniline

-

Catalyst: Dissolve the nitro intermediate in Methanol or Ethanol. Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Stir under

atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours. -

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the crude aniline oil/solid.

Step 3: Salt Formation

-

Acidification: Dissolve the crude free base in minimal ethyl acetate or diethyl ether.

-

Precipitation: Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

-

Isolation: The dihydrochloride salt precipitates immediately. Filter the off-white solid and wash with cold ether. Store under inert atmosphere.

Applications in Drug Discovery[2]

Bioisosteric Replacement

The azepane ring is often employed to modulate the physicochemical properties of a lead compound.

-

Steric Expansion: Azepane is bulkier than piperidine. This increased volume can be used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

-

Conformational Flexibility: The seven-membered ring is more flexible than the six-membered piperidine, potentially allowing the molecule to adopt unique conformations to optimize binding affinity.

Therapeutic Areas[2]

-

Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility or potency.

-

GPCR Ligands: The azepane moiety is a privileged structure in Histamine H3 receptor antagonists and Dopamine D3 ligands.

-

CNS Agents: The lipophilic nature of the azepane ring can enhance blood-brain barrier (BBB) penetration compared to more polar morpholine analogs.

Handling, Stability & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318 | Causes serious eye damage. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocols:

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator or under nitrogen.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. 4-(Azepan-1-yl)aniline hydrochloride Product Sheet. Available at:

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57356-18-0 (Free Base). Available at:

-

ChemicalBook. 4-Fluoronitrobenzene Synthesis and Properties. Available at:

-

Bide Pharmatech. Safety Data Sheet: 4-(Azepan-1-yl)aniline hydrochloride. Available at:

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Azepane-Based Kinase Inhibitors. (General Reference for Azepane utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

A Technical Guide to 4-Azepan-1-ylaniline Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-azepan-1-ylaniline dihydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular identifiers, physicochemical properties, synthesis protocols, and its strategic application in the creation of pharmacologically active agents. The information herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Core Compound Identification

4-Azepan-1-ylaniline dihydrochloride is an aromatic amine that incorporates a seven-membered azepane ring. This structural motif is of significant interest in medicinal chemistry due to the conformational flexibility and lipophilicity conferred by the azepane moiety, which can be crucial for molecular recognition at biological targets. The compound is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.

A critical point of clarification is the distinction between the mono- and dihydrochloride salts, which are sometimes cross-referenced. This guide focuses specifically on the dihydrochloride form.

Table 1: Molecular Identifiers for 4-Azepan-1-ylaniline and its Salts

| Identifier | 4-Azepan-1-ylaniline Dihydrochloride | 4-Azepan-1-ylaniline Monohydrochloride | 4-Azepan-1-ylaniline (Free Base) |

| CAS Number | 858343-14-3[1] | 1092733-37-3 | 57356-18-0 |

| Molecular Formula | C₁₂H₂₀Cl₂N₂[1] | C₁₂H₁₉ClN₂[2] | C₁₂H₁₈N₂ |

| Molecular Weight | 263.21 g/mol [1] | 226.75 g/mol [2] | 190.28 g/mol |

| IUPAC Name | 4-(azepan-1-yl)aniline;dihydrochloride | 4-(azepan-1-yl)aniline;hydrochloride[2] | 4-(azepan-1-yl)aniline |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | C1CCN(CC1)C2=CC=C(C=C2)N.Cl[2] | C1CCN(CC1)C2=CC=C(C=C2)N |

| InChI | InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;2*1H | InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H | InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 |

| InChIKey | OSRAHLUZNPXHKN-UHFFFAOYSA-N | OSRAHLUZNPXHKN-UHFFFAOYSA-N | RFFKJSOIAGMPEI-UHFFFAOYSA-N |

Note: The InChIKey is the same for both hydrochloride salts as it is generated from the core structure and connectivity, not the stoichiometry of the salt.

Caption: Chemical structure of 4-Azepan-1-ylaniline Dihydrochloride.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and for ensuring safe handling. While specific experimental data for the dihydrochloride is scarce in public literature, properties can be inferred from related structures and supplier information.

Table 2: Physicochemical Properties and Safety Information

| Property | Value / Information | Source / Justification |

| Physical Form | Solid. | Typical for amine hydrochloride salts. |

| Melting Point | Data not available. | Requires experimental determination. |

| Boiling Point (Free Base) | 359.6 °C at 760 mmHg | Data for the free base (CAS 57356-18-0). |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[3][4] | Hydrochloride salts of amines are generally designed for improved aqueous solubility. For poorly soluble compounds, dissolution in a minimal amount of DMSO followed by dilution is a common practice.[5] |

| Storage Conditions | Store at room temperature in an inert atmosphere. Keep in a tightly-closed container in a dry, well-ventilated place.[6] | Protects from moisture and atmospheric contaminants. |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] | Based on data for the monohydrochloride and similar structures. Aromatic amines are a class of compounds with known toxicological concerns.[7] |

| GHS Pictograms | GHS07 (Exclamation mark) | Indicates potential for skin, eye, and respiratory irritation. |

| Signal Word | Warning | Consistent with the assigned hazard statements. |

Safety and Handling

As a derivative of aniline, 4-azepan-1-ylaniline dihydrochloride should be handled with appropriate caution. Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and some are classified as suspected carcinogens.[8][9] The hydrochloride salt form can be corrosive, particularly to the eyes.

Core Safety Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[6][10]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling. Prevent contact with skin, eyes, and clothing.[6]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]

Synthesis and Manufacturing

The synthesis of 4-azepan-1-ylaniline typically proceeds through a two-step sequence: the formation of a carbon-nitrogen bond to create the tertiary amine, followed by the reduction of a nitro group to the desired aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct route involves the reaction of azepane with an activated nitro-aromatic ring, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine (azepane).

Step 2: Reduction of the Nitro Group and Salt Formation

The resulting 1-(4-nitrophenyl)azepane intermediate is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. A plausible method involves reduction with stannous chloride (SnCl₂) in the presence of hydrochloric acid, which accomplishes both the reduction and salt formation in a single pot.[12]

Caption: General synthetic workflow for 4-Azepan-1-ylaniline Dihydrochloride.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established chemical principles for the synthesis of similar compounds.[12][13] Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of 4-Azepan-1-ylaniline Dihydrochloride

-

Step 1: Synthesis of 1-(4-nitrophenyl)azepane

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add azepane (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)azepane, which can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Synthesis of 4-Azepan-1-ylaniline Dihydrochloride

-

Dissolve the crude 1-(4-nitrophenyl)azepane (1.0 eq) in ethanol.

-

Add concentrated hydrochloric acid to the solution.

-

Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq), portion-wise, controlling any exotherm.

-

Heat the mixture to reflux and stir until the reduction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.

-

Filter the solid product, wash with cold ethanol or another suitable solvent, and dry under vacuum to yield 4-azepan-1-ylaniline dihydrochloride.

-

Applications in Research and Drug Development

4-Azepan-1-ylaniline dihydrochloride serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aniline moiety is a versatile functional group that can participate in a wide range of chemical transformations, including amide bond formation, sulfonylation, and cross-coupling reactions.

Role as a Building Block in Kinase Inhibitors

The 4-anilino-quinazoline and related scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are critical targets in oncology and inflammatory diseases. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The azepane group can be used to explore lipophilic pockets within the active site, potentially enhancing potency and modulating pharmacokinetic properties. Derivatives of 4-anilinoquinazolines have shown potent inhibitory activity against kinases such as EGFR and VEGFR-2.[14]

Caption: Conceptual use of 4-Azepan-1-ylaniline as a building block.

The azepane ring itself is a privileged structure in medicinal chemistry, with over 20 FDA-approved drugs containing this motif. It is utilized to modulate a compound's physicochemical properties and to probe the structure-activity relationship (SAR) in drug design.

Conclusion

4-Azepan-1-ylaniline dihydrochloride is a strategically important chemical intermediate for the synthesis of novel bioactive compounds. Its structure combines the versatile reactivity of the aniline group with the favorable physicochemical properties of the azepane ring. While detailed public data on the dihydrochloride salt is limited, this guide provides a robust framework for its synthesis, safe handling, and application based on established chemical principles and data from closely related compounds. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed building blocks like 4-azepan-1-ylaniline dihydrochloride in drug discovery pipelines is set to increase.

References

- Fisher Scientific. (2025). Safety Data Sheet: 8-Anilino-1-naphthalenesulfonic acid magnesium salt.

- AK Scientific, Inc. Safety Data Sheet: 1-Piperidin-4-yl-azepane dihydrochloride.

- IARC Monographs Working Group. (2021). Some Aromatic Amines and related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Lyon (FR)

- Scribd. Aromatic Amines Hazcard Overview.

- Advanced ChemBlocks. (n.d.). 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3.

- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Sigma-Aldrich. (n.d.). 4-(Azepan-1-yl)aniline hydrochloride | 1092733-37-3.

- Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet.

- Pfizer Inc. (2005). U.S.

- PENTA. (2024, May 7). Aniline hydrochloride Safety Data Sheet.

- Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.

- United States Patent. (2013). U.S.

- Center for Environmental and Health Affairs of Western Pennsylvania. (n.d.). Chemical Fact Sheet - AROMATIC AMINES.

- Sinfoo Biotech. (n.d.). 4-azepan-1-ylaniline dihydrochloride,(CAS# 858343-14-3).

- BOC Sciences. (n.d.). CAS 1092733-37-3 4-(Azepan-1-yl)aniline hydrochloride.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Molecules.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters.

- ResearchGate. (2025, August 12). Can AZD8797 be prepared with 10% DMSO + 90% saline?

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). Molecules.

- Santa Cruz Biotechnology. (n.d.). 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3.

- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?

- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). Journal of Pharmacy & Pharmaceutical Sciences.

- Curia Global. (2019).

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Beilstein Journal of Organic Chemistry.

- European Patent Office. (2015).

- Google Patents. (n.d.). CN102199162A - Preparation method for olanzapine intermediate compound.

- ResearchGate. (2016, December 25). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?

- Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline.

- ResearchGate. (2015, March 9). Can anyone tell me what concentration of DMSO is required to dissolve plant extract prepared in ethanol,petroleum ether and chloroform : methanol?

- Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. (2013). Bioorganic & Medicinal Chemistry.

Sources

- 1. 4-azepan-1-ylaniline dihydrochloride,(CAS# 858343-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3 | AChemBlock [achemblock.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. Some Aromatic Amines and related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. CN102199162A - Preparation method for olanzapine intermediate compound - Google Patents [patents.google.com]

- 13. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 14. 858343-14-3|4-(Azepan-1-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]

Therapeutic potential of 4-Azepan-1-ylaniline dihydrochloride in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemistry

Topic: The Therapeutic Potential of 4-Azepan-1-ylaniline Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical matter is the cornerstone of therapeutic innovation. This guide focuses on 4-Azepan-1-ylaniline dihydrochloride, a compound possessing a compelling structural architecture—the N-aryl-azepane motif. While this specific molecule is not extensively documented in preclinical literature, its constituent parts are well-represented in a multitude of bioactive agents. As a Senior Application Scientist, my objective is not to present a retrospective of established data, but rather to provide a forward-looking, expert-driven roadmap for its evaluation. This document is designed to be a self-validating system of inquiry, explaining the causality behind each proposed experimental step and grounding our hypotheses in the established principles of drug discovery. We will proceed from foundational chemistry to hypothesized biology, and finally, to a rigorous, multi-stage validation workflow.

Molecular Profile and Synthetic Strategy

An intimate understanding of a molecule's chemical and physical nature is the mandatory first step in any drug discovery campaign. These properties dictate its handling, formulation, and inherent potential for drug-likeness.

Physicochemical Characteristics

The dihydrochloride salt form of 4-Azepan-1-ylaniline is typically utilized in research settings to enhance aqueous solubility and stability, which are critical for reliable outcomes in biological assays.

Table 1: Physicochemical Properties of 4-Azepan-1-ylaniline Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂ · 2HCl | N/A |

| Molecular Weight | 263.21 g/mol | N/A |

| IUPAC Name | 4-(azepan-1-yl)aniline;dihydrochloride | [1] |

| Physical Form | Solid Powder | |

| Storage Temperature | Room Temperature, Inert Atmosphere | |

| Key Structural Features | Saturated 7-membered azepane ring, Aniline moiety | [2][3] |

Proposed Synthetic Route: Reductive Amination

The synthesis of N-aryl heterocycles is a well-established field in organic chemistry. For 4-Azepan-1-ylaniline, the most direct and logical approach is a reductive amination between azepan-4-one and aniline. This method is highly efficient and scalable, making it suitable for initial library synthesis and follow-up structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of azepan-4-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze imine formation.

-

Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of NaBH(OAc)₃ is critical as it is selective for the iminium ion and tolerant of the mildly acidic conditions, minimizing side reactions.

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude free base using column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 4-Azepan-1-ylaniline free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry it under a vacuum to yield the final 4-Azepan-1-ylaniline dihydrochloride salt.

Caption: Proposed synthesis workflow for 4-Azepan-1-ylaniline Dihydrochloride.

The Therapeutic Hypothesis: Targeting CNS Receptors

The N-aryl-azepane scaffold is a privileged structure in neuropharmacology.[2][3] The azepane ring provides a three-dimensional conformation that can fit into complex binding pockets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or form salt bridges. Based on these structural alerts, we hypothesize that 4-Azepan-1-ylaniline dihydrochloride has the potential to modulate key G-protein coupled receptors (GPCRs) in the central nervous system.

Primary Hypothesis: Dopamine D₂/D₃ Receptor Modulation

Many known D₂ and D₃ receptor ligands feature an aromatic moiety linked to a basic nitrogen via an alkyl spacer. The distance and geometry are critical for potent interaction. We hypothesize that the aniline ring of our compound can engage with aromatic residues in the receptor's binding pocket, while the protonated azepane nitrogen forms a critical ionic bond with a conserved aspartate residue in transmembrane domain 3 (TMD3) of the receptor.

Caption: Hypothesized binding mode at a dopamine receptor.

A Rigorous Roadmap for Experimental Validation

A hypothesis is only as strong as the experimental evidence that supports it. The following phased approach ensures a logical, cost-effective, and scientifically sound evaluation of 4-Azepan-1-ylaniline dihydrochloride, moving from broad screening to specific characterization.

Caption: High-level experimental validation workflow.

Phase 1: In Vitro Target Validation

The initial goal is to confirm if the compound binds to our hypothesized targets and to determine its functional effect.

Protocol 1: Radioligand Competition Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of the compound for human D₂, D₃, and a panel of other relevant CNS receptors (e.g., Sigma σ₁, σ₂) to assess both potency and selectivity.

-

Methodology:

-

Materials: Commercially available cell membranes expressing the target receptors; appropriate radioligands (e.g., [³H]-Spiperone for D₂, [³H]-(+)-Pentazocine for σ₁); scintillation fluid; 96-well filter plates.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Azepan-1-ylaniline dihydrochloride in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 10 pM).

-

Assay Setup: In each well of the filter plate, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of a known non-labeled ligand (e.g., Haloperidol) for non-specific binding (NSB).

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration near its Kₔ.

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid vacuum filtration, washing the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation. This protocol is a gold standard for quantifying receptor affinity.[4]

-

Protocol 2: Functional cAMP Assay for D₂ Receptor

-

Objective: To determine if the compound acts as an agonist or antagonist at the D₂ receptor, which is a Gᵢ-coupled receptor whose activation inhibits adenylyl cyclase and lowers intracellular cAMP levels.

-

Methodology:

-

Cell Line: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the human D₂ receptor.

-

Assay Principle: Utilize a sensitive detection method for cAMP, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[5][6]

-

Antagonist Mode:

-

Seed cells in a 384-well plate and incubate overnight.

-

Pre-incubate cells with various concentrations of 4-Azepan-1-ylaniline dihydrochloride for 15-30 minutes.

-

Add a known D₂ agonist (e.g., Quinpirole) at its EC₈₀ concentration to stimulate the receptor.

-

Incubate for 30-60 minutes.

-

Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol.

-

-

Agonist Mode: Follow the same procedure but omit the addition of the reference agonist.

-

Data Analysis: For antagonist mode, plot the response against the log concentration of the test compound to determine the IC₅₀. For agonist mode, determine the EC₅₀. A lack of response in agonist mode coupled with a potent IC₅₀ in antagonist mode indicates a pure antagonist profile.

-

Phase 2: In Vivo Pharmacokinetic (PK) Screening

A compound with excellent in vitro potency is therapeutically useless if it cannot reach its target in a living system. A preliminary PK study in rodents is a critical step to assess bioavailability and exposure.[7][8][]

Protocol 3: Rapid Pharmacokinetic Profiling in Rats

-

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) after a single intravenous (IV) and oral (PO) dose.

-

Methodology:

-

Animals: Use male Sprague-Dawley rats (n=3 per group).

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from the tail vein or saphenous vein at specific time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 4-Azepan-1-ylaniline in the plasma samples. This is the industry standard for bioanalysis due to its high sensitivity and specificity.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters. The ratio of the dose-normalized AUC from the PO group to the IV group will determine the oral bioavailability (%F).

-

Conclusion and Path Forward

4-Azepan-1-ylaniline dihydrochloride stands as a promising, yet uncharacterized, chemical entity. Its structure is suggestive of CNS activity, and this guide has laid out a logical, industry-standard cascade to test this hypothesis. The successful execution of these protocols will unequivocally define its affinity, functional activity, and fundamental drug-like properties. Positive results—namely high on-target potency, a clean off-target profile, and acceptable pharmacokinetics—would provide a robust data package to justify the initiation of a full-scale lead optimization program, involving SAR studies to enhance desired properties and mitigate any identified liabilities. This is the foundational work required to translate a molecule from a chemical curiosity into a potential therapeutic agent.

References

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed.

-

Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Recent progress in assays for GPCR drug discovery - American Journal of Physiology. [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

-

Recent progress in assays for GPCR drug discovery - PubMed. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

Sources

- 1. 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

Difference between 4-Azepan-1-ylaniline dihydrochloride and free base forms

The following technical guide details the critical distinctions between the dihydrochloride salt and free base forms of 4-Azepan-1-ylaniline.

Executive Summary & Chemical Identity

4-Azepan-1-ylaniline (also known as 1-(4-aminophenyl)azepane) is a bicyclic aromatic amine intermediate used extensively in the synthesis of pharmaceuticals (e.g., kinase inhibitors, GPCR ligands) and functional materials.

Researchers encounter this compound in two distinct forms: the Free Base (the reactive, nucleophilic form) and the Dihydrochloride Salt (the stable, storage form). Understanding the interplay between these forms is critical for yield optimization and impurity control.

Chemical Identification Table

| Feature | Free Base | Dihydrochloride Salt |

| CAS Number | 57356-18-0 | 1092733-37-3 |

| Formula | ||

| MW | 190.29 g/mol | 263.21 g/mol |

| IUPAC Name | 4-(Azepan-1-yl)aniline | 4-(Azepan-1-yl)aniline dihydrochloride |

| Structure | Phenyl ring substituted with a primary amine and a tertiary azepane ring.[1] | Protonated at both nitrogen centers (anilinium/azepanium ions) with chloride counterions. |

Physicochemical Comparative Analysis

The choice between salt and free base dictates the solvent system, handling protocols, and reaction kinetics.

Solubility & Stability Profile

| Property | Free Base (Organic Phase) | Dihydrochloride Salt (Aqueous Phase) |

| Physical State | Low-melting solid or viscous brown oil (purity dependent). | Crystalline solid (White to off-white/greenish).[2] |

| Solubility | High: DCM, EtOAc, MeOH, DMSO.Low: Water, Hexanes. | High: Water, MeOH.Low: DCM, EtOAc, Ether. |

| Oxidation Sensitivity | High. Rapidly darkens (brown/black) upon air exposure due to electron-rich aniline oxidation. | Low. Protonation of the amine lone pairs suppresses oxidation. |

| Hygroscopicity | Low. | Moderate to High (Desiccant storage required). |

| pKa (Est.) | ~5.2 (Azepane N), ~4.6 (Aniline N). | N/A (Acidic in solution). |

Mechanistic Implications

-

Storage: The Dihydrochloride is the mandatory form for long-term storage. The free base is prone to "aniline black" formation—a polymerization pathway triggered by radical oxidation of the free amine.

-

Reactivity: The Free Base is the active nucleophile. In reactions involving acylation, alkylation, or sulfonylation, the salt must be neutralized (in situ or pre-process) to regenerate the lone pair electrons on the nitrogen atoms.

Synthetic Workflows & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate form and the workflow for interconversion.

Figure 1: Decision matrix for handling 4-Azepan-1-ylaniline forms based on reaction requirements.

Experimental Protocols

These protocols are designed to ensure high recovery and purity, addressing the oxidation sensitivity of the free base.

Protocol A: Salt-to-Base Conversion (Liberation)

Objective: Isolate reactive free base from stable dihydrochloride stock for immediate use.

-

Dissolution: Suspend 1.0 eq of 4-Azepan-1-ylaniline dihydrochloride in water (10 mL/g).

-

Basification:

-

Cool the solution to 0–5°C (ice bath) to minimize oxidation during exotherm.

-

Slowly add 1M NaOH or sat.

until pH > 10. -

Observation: The solution will turn cloudy as the oily free base liberates.

-

-

Extraction:

-

Extract immediately with Dichloromethane (DCM) (

mL/g). DCM is preferred over Ethyl Acetate for better solubility of this specific amine.

-

-

Drying & Concentration:

-

Dry combined organics over anhydrous

. -

Filter and concentrate in vacuo at <40°C.

-

Critical Step: Flush the resulting oil with Nitrogen/Argon immediately. Use within 4 hours or store at -20°C under inert gas.

-

Protocol B: Base-to-Salt Conversion (Stabilization)

Objective: Convert unstable free base oil into stable crystalline solid for storage.

-

Solvation: Dissolve the crude 4-Azepan-1-ylaniline free base in minimal anhydrous Ethanol or Methanol.

-

Acidification:

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (or diethyl ether) dropwise (approx. 2.5 equivalents).[3]

-

Mechanism: The solution will heat up; precipitation of the salt usually occurs immediately.

-

-

Isolation:

-

Dilute with cold Diethyl Ether or MTBE to maximize precipitation.

-

Filter the white/off-white solid under inert atmosphere if possible.

-

-

Drying: Dry in a vacuum oven at 40°C to remove trace acid. Store in a desiccator.

Analytical Characterization

When verifying the identity of the form, look for these distinct signals:

-

1H NMR (DMSO-d6):

-

Free Base: Broad singlet at

~4.5–5.0 ppm (Aniline -

Dihydrochloride: The

signal disappears or shifts downfield significantly (

-

-

Elemental Analysis:

-

Check Chloride content.[4] Theoretical Cl for dihydrochloride is ~26.9%.

-

References

-

Sigma-Aldrich. 4-(Azepan-1-yl)aniline hydrochloride Product Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57356-18-0 (Free Base). Retrieved from

-

BenchChem. Solubility Profile and Handling of Aniline Hydrochloride Salts. Retrieved from

-

Oakwood Chemical. 4-(1-Azepanyl)aniline Safety Data Sheet. Retrieved from

-

Pharmaguideline. Free Base vs Salt Form Reference Standards in Pharmaceutical Analysis. Retrieved from

Sources

Methodological & Application

Application Note: Reaction Conditions for Coupling 4-Azepan-1-ylaniline Dihydrochloride

This Application Note and Protocol guide is designed for researchers utilizing 4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3) in medicinal chemistry and drug discovery.

Introduction & Chemical Profile

4-Azepan-1-ylaniline dihydrochloride is a versatile building block featuring a primary aniline and a tertiary cyclic amine (azepane) attached at the para position. This structural motif is highly valued in kinase inhibitor and GPCR ligand design due to the solubilizing effect of the azepane ring and the rigid geometry it imparts.

However, the dihydrochloride salt form (2HCl) presents specific synthetic challenges. The presence of two acidic protons requires careful base management to restore nucleophilicity to the aniline nitrogen without causing solubility issues or side reactions.

Chemical Properties

| Property | Specification |

| IUPAC Name | 4-(Azepan-1-yl)aniline dihydrochloride |

| CAS Number | 1092733-37-3 |

| Structure | Aromatic Aniline (C6) + Azepane Ring (C7) |

| Molecular Weight | ~263.21 g/mol (Salt) / ~190.28 g/mol (Free Base) |

| Acidity (pKa) | N(Azepane) |

| Solubility | 2HCl Salt: Water, MeOH, DMSO.[1][2] Free Base: DCM, EtOAc, THF. |

Critical Handling Considerations

The most common failure mode when using this reagent is insufficient neutralization .

-

The "Base Trap": The reagent consumes 2 equivalents of base just to reach a neutral state. Standard protocols using 1-2 equivalents of base will leave the aniline protonated (non-nucleophilic), resulting in <5% yield.

-

Solubility Switch: As you add base to a reaction mixture (e.g., in DMF or DCM), the starting material may transiently precipitate as the inorganic salt forms (e.g., DIPEA·HCl) or as the free base transitions into the organic phase. Ensure vigorous stirring.

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Objective: Coupling 4-Azepan-1-ylaniline with a carboxylic acid to form an amide bond. Mechanism: The carboxylic acid is activated by HATU; the aniline (freed by excess base) attacks the active ester.

Reagents

-

Carboxylic Acid (1.0 equiv)

-

4-Azepan-1-ylaniline 2HCl (1.1 equiv)

-

HATU (1.2 equiv)[3]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv ) — Critical excess

-

Solvent: DMF (Preferred) or DCM/DMF (9:1)

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol, Part 1 of Base). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[4]

-

Preparation of Amine: In a separate vial, suspend 4-Azepan-1-ylaniline 2HCl (1.1 mmol) in DMF (1 mL). Add the remaining DIPEA (2.5 mmol, Part 2 of Base).

-

Note: You may observe a slight exotherm or precipitation of amine salts. Sonicate if necessary to ensure a fine dispersion/solution.

-

-

Coupling: Add the Amine/DIPEA mixture dropwise to the Activated Acid solution.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4]

-

Success Marker: LC-MS should show the disappearance of the acid (M+) and appearance of Product (M+1). The Aniline peak may persist if used in excess.

-

-

Work-up:

-

Dilute with EtOAc (20 mL).

-

Wash with Sat. NaHCO₃ (2x) to remove HOBt/HATU byproducts.

-

Crucial Step: Wash with Brine (1x). Do NOT wash with 1N HCl, as the basic azepane moiety in your product will protonate and extract into the aqueous layer.

-

-

Purification: Flash chromatography (DCM/MeOH gradient, often requiring 1-5% Ammonia in MeOH for the basic product).

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with an Aryl Halide to form a biaryl amine. Challenge: The free aliphatic amine (azepane) is tertiary and unreactive, but the aniline is a competent partner.

Reagents

-

Aryl Bromide/Chloride (1.0 equiv)

-

4-Azepan-1-ylaniline 2HCl (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂

-

Ligand: XPhos or BrettPhos (0.04 equiv)

-

Base: Cs₂CO₃ (3.5 equiv) or NaOtBu (3.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure

-

Free-Basing (Recommended Pre-step): While in-situ neutralization works, pre-free-basing increases reproducibility in sensitive Pd-couplings.

-

Method: Partition the 2HCl salt between EtOAc and 1N NaOH. Separate organic layer, dry over Na₂SO₄, concentrate.[1] Use the resulting oil immediately.

-

-

Setup: In a glovebox or under Argon, combine Aryl Halide, Free-based Aniline (1.2 equiv), Pd source, and Ligand in a reaction vial.

-

Base Addition: Add Cs₂CO₃ (solid).

-

Solvent: Add degassed 1,4-Dioxane (5 mL/mmol). Seal the vial.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the critical "Base Trap" logic and the divergence between Amide Coupling and Metal-Catalyzed pathways.

Figure 1: Workflow logic emphasizing the critical neutralization step required before divergence into specific coupling pathways.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<10%) | Protonated Aniline | Check Base equivalents. Ensure >3.0 equiv DIPEA was used relative to the 2HCl salt. |

| Precipitation | Inorganic Salts | The mixture of DIPEA·HCl and DMF can be cloudy. This is normal. Ensure vigorous stirring. |

| Product Loss in Workup | Acidic Wash | The Azepane ring is basic (pKa ~10). Washing with dilute HCl extracts the product into the aqueous waste. Use Sat. NH₄Cl or Water only. |

| Poor Solubility | Salt Form | Switch solvent to DMSO for the reaction, or free-base the starting material separately before adding to the reaction. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

- Foundational text for H

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

- Authoritative guide for selecting ligands (XPhos/BrettPhos) for aniline couplings.

-

BenchChem. (2025).[3][8] Application Notes for the Synthesis of 2-(Azepan-1-yl)-5-chloroaniline. BenchChem Protocols.

- Specific procedural context for azepane-aniline deriv

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Validates the usage of amide couplings and reductive aminations in high-throughput medicinal chemistry.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. peptide.com [peptide.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Azepan-1-ylaniline dihydrochloride

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the mid-1990s, this methodology provides a powerful and versatile route to synthesize aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials.[4][5][6][7] Its broad adoption is due to its significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, offering milder conditions, superior functional group tolerance, and a vastly expanded substrate scope.[1][3][8]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific and illustrative substrate: 4-Azepan-1-ylaniline dihydrochloride. We will explore the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer insights into optimizing this crucial transformation for research and development.

Mechanistic Framework: The "Why" Behind the Reaction Components

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium(0) catalyst, which is the active species.[2][9][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Steps Explained:

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[11][12]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][12]

Critical Consideration for 4-Azepan-1-ylaniline dihydrochloride

The substrate is supplied as a dihydrochloride salt . This is a non-trivial detail that directly impacts the required stoichiometry of the base. Two equivalents of base are consumed to neutralize the two hydrochloride molecules and liberate the free diamine. A third equivalent is required to facilitate the deprotonation step within the catalytic cycle. Therefore, a significant excess of base (at least 3 equivalents relative to the amine) is mandatory for the reaction to proceed efficiently.

Core Components: A Guide to Rational Selection

The success of the amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[13]

| Component | Role & Rationale | Recommended Choices for 4-Azepan-1-ylaniline |

| Palladium Precursor | Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ, while Pd(0) sources like Pd₂(dba)₃ can be used directly.[9][14] | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts like (XPhos)Pd G3. |

| Ligand | Stabilizes the palladium center and modulates its reactivity. For electron-rich anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.[1] They accelerate reductive elimination, prevent catalyst decomposition, and suppress side reactions.[8][11][15] | XPhos , RuPhos , BrettPhos . These ligands provide the necessary steric bulk and electronic properties for this substrate class.[8] |

| Base | Crucial for amine deprotonation in the catalytic cycle and neutralizing the hydrochloride salt. Must be strong but non-nucleophilic to avoid competing reactions. | NaOt-Bu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), K₃PO₄ (Potassium Phosphate). NaOt-Bu is a common and effective choice. |

| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic, non-polar, or weakly polar solvents are generally preferred.[16][17][18] | Toluene , 1,4-Dioxane , THF (Tetrahydrofuran). Toluene is often a robust first choice due to its high boiling point and good solubilizing properties. |

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram outlines the standard procedure from reaction setup to product isolation. Adherence to inert atmosphere techniques is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Caption: Standard workflow for Buchwald-Hartwig amination.

Detailed Protocol: Coupling of 4-Azepan-1-ylaniline dihydrochloride with 4-Bromotoluene

This protocol provides a reliable starting point for the coupling of 4-Azepan-1-ylaniline dihydrochloride with a representative aryl bromide.

Materials & Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Flash chromatography system

Reagent Table:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 4-Bromotoluene | 171.04 | 171 mg | 1.0 | 1.0 |

| 4-Azepan-1-ylaniline·2HCl | 263.22 | 316 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |

| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |

| NaOt-Bu | 96.10 | 346 mg | 3.6 | 3.6 |

| Anhydrous Toluene | - | 5.0 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of argon/nitrogen, add the 4-bromotoluene (171 mg), Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), sodium tert-butoxide (346 mg), and 4-Azepan-1-ylaniline dihydrochloride (316 mg) to an oven-dried Schlenk flask containing a magnetic stir bar.

-

Scientist's Note: The order of addition of solids is generally not critical, but it is good practice to handle the air-sensitive catalyst components quickly.

-

-

Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe. Seal the flask tightly with a septum or screw cap.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The disappearance of the 4-bromotoluene starting material is a key indicator of completion.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

-

Caution: Quenching a reaction containing excess NaOt-Bu can be exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(4-methylphenyl)-4-(azepan-1-yl)aniline product.

Safety and Handling

Proper laboratory safety practices are essential when performing this reaction.

-

4-Azepan-1-ylaniline dihydrochloride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).[19]

-

Palladium Catalysts: Are precious metals and should be handled with care to avoid waste and exposure.

-

Phosphine Ligands (e.g., XPhos): Are often air-sensitive and should be handled under an inert atmosphere. They can be toxic if inhaled or ingested.

-

Sodium tert-butoxide (NaOt-Bu): Is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under a dry, inert atmosphere. Avoid contact with skin and eyes.[20]

-

Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[21]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base.3. Poor quality solvent/reagents. | 1. Ensure rigorous inert atmosphere technique.2. Verify base stoichiometry (>3 equiv.). Use a freshly opened bottle of base.3. Use anhydrous solvent and pure starting materials. |

| Formation of Hydrodehalogenated Arene | A known side reaction where the aryl halide is reduced.[4] Can be promoted by moisture or insufficiently active catalyst systems. | Switch to a more sterically hindered ligand (e.g., BrettPhos). Ensure anhydrous conditions. |

| Formation of Di-arylated Amine | The product aniline reacts with another molecule of aryl halide. | This is less common with primary anilines but can occur. Try lowering the reaction temperature or using a slight excess of the aniline starting material. |

| Difficult Purification | Streaking on silica gel column due to the basic nature of the product. | Pre-treat the silica gel with a triethylamine/hexane mixture (1-2% Et₃N) to neutralize acidic sites before loading the crude product. |

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Chapter 3: Synthetic Methods for Primary Anilines - Books.

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

-

Safety Data Sheet: Azepan-4-one hydrochloride - Carl ROTH. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]

-

Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

-

Aniline hydrochloride - PENTA. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. jocpr.com [jocpr.com]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. 4-(Azepan-1-yl)aniline hydrochloride | 1092733-37-3 [sigmaaldrich.cn]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. aksci.com [aksci.com]

Application Note: Strategic Utilization of 4-Azepan-1-ylaniline Dihydrochloride in Heterocyclic Synthesis

This guide is structured as a high-level technical application note for medicinal chemists and process scientists. It focuses on the practical handling, activation, and synthetic utility of 4-Azepan-1-ylaniline dihydrochloride , a specialized building block for introducing the pharmacologically privileged azepane ring.

Executive Summary

4-Azepan-1-ylaniline dihydrochloride (CAS: 858343-14-3) is a robust aniline building block featuring a 7-membered azepane ring. In modern drug discovery, the azepane moiety is increasingly utilized as a bioisostere for piperidine or pyrrolidine rings to modulate lipophilicity (LogP), alter metabolic stability, or probe hydrophobic binding pockets with unique conformational vectors [1].

However, the dihydrochloride salt form presents specific synthetic challenges. While the salt confers superior oxidative stability compared to the free base, it requires precise neutralization protocols to restore nucleophilicity without compromising reaction stoichiometry. This guide outlines the "Best Practice" workflows for activating and coupling this reagent in high-value heterocyclic synthesis.

Technical Specifications & Handling

Chemical Identity

-

IUPAC Name: 4-(Azepan-1-yl)aniline dihydrochloride

-

Structure: An aniline core substituted at the para position with a saturated 7-membered nitrogen heterocycle (azepane).

-

Molecular Weight: 263.21 g/mol

-

Appearance: Typically an off-white to beige hygroscopic solid.

-

Acidity: The compound contains two acidic protons (anilinium and azepanium). The anilinium pKa is ~4.6; the azepanium pKa is ~10-11.

Stability & Storage

-

Oxidation Alert: Free anilines are prone to rapid oxidation (browning) upon exposure to air. The dihydrochloride salt locks the amine lone pairs, significantly extending shelf life.

-

Hygroscopicity: The salt is hygroscopic.[1] Store in a desiccator at -20°C. Weigh quickly in ambient conditions or use a glovebox for precision stoichiometry.

Core Protocol: Salt Neutralization (Activation)

The Critical Step: The dihydrochloride salt is non-nucleophilic . Attempting direct coupling (e.g., SNAr or Amidation) without accounting for the 2.0 equivalents of HCl will lead to reagent consumption (e.g., quenching EDC/HATU) or stalled catalysis.

Decision Matrix: Isolation vs. In-Situ

Choose the activation method based on your scale and reaction type.

Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on reaction scale and downstream chemistry.

Protocol A: In-Situ Neutralization (Recommended for Amide Coupling)

Best for: Parallel synthesis, HATU/EDC couplings.

-

Dissolution: Dissolve 1.0 equiv of 4-Azepan-1-ylaniline 2HCl in DMF or DMA (Solubility is lower in DCM).

-

Base Addition: Add 3.0 - 3.5 equivalents of DIPEA (Diisopropylethylamine).

-

Note: You need 2.0 equiv to neutralize the HCl and 1.0+ equiv to maintain the basic pH required for the coupling agent.

-

-

Equilibration: Stir for 5–10 minutes. The solution may cloud slightly due to DIPEA·HCl formation.[2][3][4]

-

Reaction: Add the carboxylic acid (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv).

Protocol B: Biphasic Isolation (Recommended for Pd-Catalysis)

Best for: Buchwald-Hartwig, Ullmann coupling, or reactions sensitive to amine salts.

-

Suspend: Suspend the salt in EtOAc or DCM.

-

Basify: Add 1M NaOH or Saturated NaHCO3 (3.0 equiv) and stir vigorously for 20 minutes until the solid dissolves and transfers to the organic layer.

-

Extract: Separate the organic layer. Wash with brine.

-

Dry & Concentrate: Dry over Na2SO4 and concentrate immediately.

-

Use: Use the resulting oil immediately. Do not store the free base for long periods to avoid oxidation.

Application 1: Scaffold Decoration (Amide Coupling)

The aniline nitrogen is moderately nucleophilic but sterically accessible. The 4-azepane group acts as an electron-donating group (EDG), slightly increasing the nucleophilicity of the aniline compared to unsubstituted aniline.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(4-(azepan-1-yl)phenyl)amides.

| Reagent | Equivalents | Role |

| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |

| 4-Azepan-1-ylaniline 2HCl | 1.0 | Nucleophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA | 4.0 | Base (Neutralizes 2HCl + Activates HATU) |

| DMF | [0.2 M] | Solvent |

Step-by-Step:

-

Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

-

Dissolve in dry DMF.

-

Add DIPEA (2.0 equiv) and stir for 2 minutes to form the activated ester.

-

In a separate vial, dissolve 4-Azepan-1-ylaniline 2HCl in minimal DMF + DIPEA (2.0 equiv).

-

Transfer the amine solution to the activated acid mixture.

-

Monitor: Stir at RT for 2–4 hours. LCMS should show conversion to product [M+H]⁺.

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (removes HOBt/byproducts) and Brine.

Application 2: Heterocyclic Construction (Buchwald-Hartwig)

Using 4-Azepan-1-ylaniline in Palladium-catalyzed C-N bond formation allows for the creation of biaryl amines or N-aryl heterocycles (e.g., Quinoline or Pyrimidine derivatives).

Critical Constraint: The presence of chloride ions (from the HCl salt) can poison certain Pd catalysts or alter the speciation of the catalyst. Method B (Free-basing) is strongly recommended prior to this reaction.

Optimized Conditions (BrettPhos System)

Target: Coupling with Aryl Bromides/Chlorides.

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BrettPhos or RuPhos (4-6 mol%)

-

Base: NaOtBu (1.4 equiv) - Strong base required.

-

Solvent: Toluene or Dioxane, 100°C.

Workflow Visualization:

Figure 2: Workflow for Pd-catalyzed cross-coupling using the free-based aniline.

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately.

-

Cause: Oxidation of the aniline.[1]

-

Solution: Ensure the free-basing step (if used) is done quickly and the solvent is degassed. If using the salt directly, ensure the reaction vessel is purged with Nitrogen/Argon.

Q2: Low yield in amide coupling (HATU).

-

Cause: Insufficient base. The 2HCl salt consumes 2 equivalents of base immediately. If you only added 2-3 equivalents total, the reaction pH may be too low for HATU activation.

-

Solution: Increase DIPEA to 4.0 - 5.0 equivalents. Check pH (should be >8 on wet pH paper).

Q3: Solubility issues in DCM.

-

Cause: The dihydrochloride salt is very polar.

-

Solution: Switch to DMF, DMA, or NMP. If a volatile solvent is required, use a MeOH/DCM mixture (1:9) for the reaction, though ester formation is a risk with carboxylates.

References

-

Pharmaceutical significance of azepane based motifs: Sihuilong, X., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019.[5]

-

Aniline Bioisosteres and Toxicity: Staveness, D., et al. "Replacement of Anilines in Drug-Like Compounds."[6] University of Michigan News / Nature Chemistry, 2018.

-

General Amide Coupling Protocols: BenchChem Technical Support. "Effective Drying and Handling of Aniline Hydrochloride Salts."

-

Azepane Chemical Data: PubChem Compound Summary for Azepane derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields when using 4-Azepan-1-ylaniline dihydrochloride

Topic: Optimization & Troubleshooting Guide for Reaction Yields

CAS: 1092733-37-3 (HCl salt analog) | Structure: Para-(azepan-1-yl) aniline core

Introduction: The "Double-Salt" Trap

Welcome to the technical support center for 4-Azepan-1-ylaniline dihydrochloride . This compound is a specialized building block featuring a para-substituted aniline with a 7-membered azepane ring. It is frequently used in the synthesis of kinase inhibitors and GPCR ligands due to the specific steric and electronic properties of the azepane ring.

The Core Problem: Most yield failures with this compound stem from a misunderstanding of its dihydrochloride (2HCl) nature. Unlike standard anilines, this molecule carries two equivalents of HCl. If your protocol treats it as a free base or a mono-salt, your stoichiometry will be off by a factor of 2–3, leading to stalled reactions, gumming, and catalyst poisoning.

This guide provides autonomous, field-proven protocols to maximize yields.

Part 1: Critical Pre-Reaction Preparation

Issue 1: "My reaction mixture is heterogeneous or gummy."

Diagnosis: Solubility Mismatch. The 2HCl salt is highly polar and ionic. It is generally insoluble in standard organic coupling solvents (DCM, THF, Toluene). If you attempt to react the salt directly in these solvents without proper solubilization, the reaction occurs only at the solid-liquid interface, resulting in poor yields.

The Fix: The "Ex-Situ" Free-Basing Protocol

While in-situ neutralization (adding base to the reaction pot) is common, it generates amine hydrochloride salts (e.g.,

Protocol: Isolation of the Free Base

-

Dissolution: Dissolve the 4-Azepan-1-ylaniline 2HCl in minimal Water (approx. 5–10 mL per gram).

-

Neutralization: Slowly add saturated aqueous

or-

Note: The solution will turn cloudy as the lipophilic free base precipitates.

-

-

Extraction: Extract 3x with DCM or EtOAc .

-

Drying: Wash the combined organics with brine, dry over

, and concentrate in vacuo. -

Storage: Use immediately. The electron-rich free base is prone to oxidation (turning dark purple/black).

Issue 2: "The reaction turns black/purple immediately."

Diagnosis: Oxidative Decomposition. The azepane ring is a strong electron-donating group (+M effect), making the aniline nitrogen highly nucleophilic but also exceptionally prone to oxidation by atmospheric oxygen.

The Fix:

-

Degassing: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.

-

Inert Atmosphere: Reactions must be run under a positive pressure of Nitrogen or Argon.

Part 2: Reaction Optimization (Amide Coupling)

Issue 3: "Low conversion in EDC/HATU couplings."

Diagnosis: Stoichiometric "Base Theft." In standard protocols, you add 1–2 equivalents of base (DIPEA/TEA) to activate the coupling agent. However, 4-Azepan-1-ylaniline 2HCl consumes 2 equivalents of base just to neutralize itself before it can act as a nucleophile.

The Fix: Corrected Stoichiometry If you must run the reaction in-situ (without pre-free-basing), you must adjust the base equivalents.

| Component | Standard Protocol (Eq) | Required for 2HCl Salt (Eq) | Reason |

| Carboxylic Acid | 1.0 | 1.0 | Limiting Reagent |

| Amine (2HCl) | 1.0–1.2 | 1.0–1.2 | Reagent |

| Coupling Agent (HATU) | 1.1–1.5 | 1.2–1.5 | Standard activation |

| Base (DIPEA) | 2.0–3.0 | 5.0–6.0 | CRITICAL: 2.0 eq for neutralization + 3.0 eq for reaction. |

Visualization: The Stoichiometry Logic Flow

Figure 1: Decision logic for base stoichiometry in amide coupling reactions involving dihydrochloride salts.

Part 3: Advanced Troubleshooting (Pd-Catalysis)

Issue 4: "Catalyst poisoning in Buchwald-Hartwig reactions."

Diagnosis: Halide Interference & Coordination.

-

Chloride Poisoning: High concentrations of chloride ions (from the 2HCl) can displace ligands on Palladium, shutting down the catalytic cycle.

-

Amine Coordination: The free azepane nitrogen is a tertiary amine capable of binding to Pd species if the phosphine ligand is not bulky enough.

The Fix:

-

Switch Bases: Use inorganic bases like

or -

Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos , RuPhos ) that prevent the substrate amine from coordinating to the metal center [1].

Part 4: Purification & Work-up

Issue 5: "Product streaks on TLC / Poor separation."

Diagnosis: "Tail" Formation due to Basicity. The product contains the basic azepane ring. On standard silica, it interacts with acidic silanol groups, causing streaking and yield loss during chromatography.

The Fix: Amine-Modified Silica

-

Pre-treatment: Flush the silica column with 1%